Ortho Evra - 74183-55-4

Ortho Evra

Catalog Number: EVT-6727611
CAS Number: 74183-55-4
Molecular Formula: C21H29NO2
Molecular Weight: 327.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ortho Evra is a transdermal contraceptive patch that delivers a combination of ethinyl estradiol and norelgestromin. [] Norelgestromin is the primary active metabolite of norgestimate, a progestin frequently used in oral contraceptives. [] Ortho Evra is designed to deliver continuous levels of these hormones for a seven-day period. [] The patch itself is thin, measuring 20 cm², and is comprised of three layers: an outer protective layer of polyester, a medicated adhesive middle layer, and a clear polyester release liner that is removed prior to application. []

Future Directions
  • Development of patches with lower hormone doses: One area of focus could be the development of patches that deliver lower doses of ethinyl estradiol, potentially reducing the risk of side effects such as venous thromboembolism. [, ]
Source and Classification

Ortho Evra is classified as a combined hormonal contraceptive. It contains norelgestromin, a progestin, and ethinyl estradiol, an estrogen. The product is manufactured by Johnson & Johnson under the brand name Ortho Evra and is often referred to as Evra in various markets .

Synthesis Analysis

Methods and Technical Details

The synthesis of norelgestromin involves several chemical reactions starting from steroid precursors. A notable method includes the conversion of levonorgestrel through hydroxylation and conjugation processes in the liver, which transforms it into norelgestromin through an oxime to ketone reaction . The synthesis process is detailed in U.S. Patent US20050032764, which describes various methods for producing isomers of norelgestromin .

Molecular Structure Analysis

Structure and Data

Norelgestromin has a molecular formula of C21H29NO2C_{21}H_{29}NO_2 with a molar mass of approximately 327.47 g/mol. Its structure features a steroid backbone characteristic of progestins, with specific functional groups that contribute to its hormonal activity . Ethinyl estradiol has a molecular formula of C20H24O2C_{20}H_{24}O_2 and a molar mass of 296.41 g/mol .

Structural Representation

The chemical structures can be represented as follows:

  • Norelgestromin: Norelgestromin Structure
  • Ethinyl Estradiol: Ethinyl Estradiol Structure
Chemical Reactions Analysis

Reactions and Technical Details

Norelgestromin undergoes various metabolic reactions primarily in the liver, including:

  1. Hydroxylation: This process introduces hydroxyl groups into the steroid structure.
  2. Conjugation: The metabolites are conjugated to facilitate their excretion.
  3. Conversion to Levonorgestrel: Norelgestromin can be metabolized back to levonorgestrel through specific enzymatic reactions.

These metabolic pathways ensure that the active components are effectively utilized and eliminated from the body .

Mechanism of Action

Process and Data

Ortho Evra works primarily by preventing ovulation through the following mechanisms:

  1. Inhibition of Ovulation: The hormones suppress gonadotropin release from the pituitary gland, preventing follicle maturation and ovulation.
  2. Thickening of Cervical Mucus: Norelgestromin increases cervical mucus viscosity, making it more difficult for sperm to enter the uterus.
  3. Alteration of Endometrial Lining: The hormones alter the endometrial lining, reducing the likelihood of implantation should fertilization occur.

Pharmacokinetic studies show that steady-state concentrations are reached within two weeks after application, with effective hormone levels maintained throughout the patch's usage cycle .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (when dry)
  • Solubility: Poorly soluble in water (0.00605 mg/mL) but soluble in organic solvents.
  • Melting Point: Not specifically documented but generally stable under normal storage conditions.

Chemical Properties

  • pKa Values:
    • Strongest acidic pKa: 11.47
    • Strongest basic pKa: 3.12
  • Protein Binding: Norelgestromin exhibits about 99% protein binding, primarily to albumin .
Applications

Scientific Uses

Transdermal Delivery Mechanisms and Pharmacokinetic Dynamics

Transdermal Drug Delivery System Architecture and Hormone Release Kinetics

Ortho Evra (marketed as Evra outside the US) is a matrix-type transdermal system comprising three functional layers: (1) a beige polyester backing layer providing structural integrity and environmental protection; (2) a medicated adhesive middle layer containing 6 mg norelgestromin (NGMN) and 0.6 mg ethinyl estradiol (EE) dispersed in a polymer matrix; and (3) a release liner removed prior to application [6] [7]. The 20 cm² patch delivers hormones via passive diffusion through the skin, with daily release rates of 150 μg NGMN and 20 μg EE under standardized conditions [1] [5].

Drug release follows first-order kinetics characterized by an initial rapid diffusion phase (0–24 hours) as hormones saturate the stratum corneum, transitioning to sustained zero-order release (24–168 hours) due to constant concentration gradient maintenance [6]. This kinetic profile is mathematically described by the equation:

d[C]/dt = (k_0 \cdot e^{-αt}) - (k_{elim} \cdot [C])

where k₀ represents initial release rate, α the decay constant, and kₑₗᵢₘ the elimination rate constant. Steady-state concentrations are achieved within 48 hours, maintaining NGMN at 0.83 ± 0.21 ng/mL and EE at 56.7 pg/mL throughout the 7-day wear period – well within therapeutic ranges established for oral norgestimate/EE (NGMN: 0.6–1.2 ng/mL; EE: 25–75 pg/mL) [1] [5].

Table 1: Pharmacokinetic Parameters at Steady State [1] [5]

ParameterNorelgestromin (NGMN)Ethinyl Estradiol (EE)
Cₛₛ Mean (±SD)0.83 ± 0.21 ng/mL56.7 pg/mL
Therapeutic Range0.6–1.2 ng/mL25–75 pg/mL
Time to Cₛₛ (h)≤48≤48
Half-life (h)28.415.2

Comparative Pharmacokinetic Profiles: Transdermal vs. Oral Administration Routes

The transdermal route fundamentally alters pharmacokinetic behavior compared to oral norgestimate/EE (250 μg NGMN/35 μg EE). While oral administration produces peak serum concentrations (Cₘₐₓ) of NGMN at 1.8 ng/mL and EE at 140 pg/mL within 2 hours post-dose, followed by rapid declines (troughs of 0.4 ng/mL and 15 pg/mL), Ortho Evra achieves 60% higher systemic EE exposure (AUC) with 25% lower peak concentrations (EE Cₘₐₓ ≈ 105 pg/mL) [1] [3]. This results from:

  • Avoidance of First-Pass Metabolism: Transdermal delivery bypasses hepatic cytochrome P450 metabolism, increasing EE bioavailability from 38–48% (oral) to 92% (transdermal) [3].
  • Continuous Absorption Kinetics: The patch maintains plasma hormones within ±25% of mean concentrations, eliminating the peaks and troughs characteristic of once-daily oral dosing [1].
  • Altered Metabolic Clearance: Reduced EE peak exposure decreases hepatic synthesis of sex hormone-binding globulin (SHBG) by 40% compared to oral contraceptives, potentially influencing metabolic effects [3].

Table 2: Pharmacokinetic Comparison of Transdermal vs. Oral Administration [1] [3] [5]

ParameterOrtho Evra PatchOral Norgestimate/EEDifference
EE AUC₀–₂₄ (pg·h/mL)1,7751,100+61.4%
EE Cₘₐₓ (pg/mL)105140-25%
EE Cₘᵢₙ (pg/mL)4515+200%
NGMN Fluctuation Index*1.33.2-59%
Dosing FrequencyWeeklyDaily-

*Fluctuation Index = (Cₘₐₓ - Cₘᵢₙ)/Cₐᵥₑ

Impact of Anatomic Application Sites on Bioavailability and Absorption Equivalence

Four anatomic sites (buttock, upper outer arm, abdomen, and torso excluding breasts) were evaluated in a randomized crossover study (N=37). Serum concentrations remained within therapeutic ranges at all locations, but significant bioavailability differences emerged [2] [4]:

  • Maximal Absorption: Buttock application yielded the highest drug exposure (AUC₀–₁₆₈ₕ: NGMN 120.3 ng·h/mL; EE 9.1 ng·h/mL), followed by upper arm (AUC: 97% relative to buttock) and torso (95%) [2].
  • Reduced Abdominal Absorption: The abdomen showed ≈20% lower NGMN and EE absorption versus buttock (p<0.05), attributed to reduced cutaneous blood flow and thicker stratum corneum [4]. Despite this, mean concentrations remained therapeutic (NGMN: 0.71 ng/mL; EE: 48 pg/mL) [1].
  • Environmental Robustness: Heat (40°C, 75% humidity), exercise, and 30-minute cool-water immersion caused <10% variation in hormone concentrations across sites, confirming delivery reliability under physiologic stressors [1] [5].

Table 3: Site-Specific Bioavailability Relative to Buttock Application [2] [4]

Application SiteNGMN Relative AUC (%)EE Relative AUC (%)Key Characteristics
Buttock100 (Reference)100 (Reference)High vascularization, optimal adhesion
Upper Arm9796Convenient access, equivalent efficacy
Torso9594Consistent absorption, avoid breast tissue
Abdomen8079Thicker skin, reduced perfusion

Properties

CAS Number

74183-55-4

Product Name

Ortho Evra

IUPAC Name

(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

InChI

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

ISHXLNHNDMZNMC-VTKCIJPMSA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.